molecular formula C15H10BrClN2O B2701844 5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one CAS No. 386761-11-1

5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one

Cat. No.: B2701844
CAS No.: 386761-11-1
M. Wt: 349.61
InChI Key: NVKMBCYRXCTBPM-UHFFFAOYSA-N
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Description

5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one typically involves the reaction of 5-bromoindole-2,3-dione with 3-chloro-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-phenyl-1H-indol-2-one
  • 3-chloro-4-methylphenyl-1H-indol-2-one
  • 5-fluoro-3-phenyl-1H-indol-2-one

Uniqueness

5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-bromo-3-(3-chloro-4-methylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c1-8-2-4-10(7-12(8)17)18-14-11-6-9(16)3-5-13(11)19-15(14)20/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKMBCYRXCTBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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